molecular formula C14H17N5O4 B2419207 methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896322-59-1

methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No.: B2419207
CAS No.: 896322-59-1
M. Wt: 319.321
InChI Key: SKMSBLKUOYFCFR-UHFFFAOYSA-N
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Description

Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is an intriguing synthetic compound that lies at the intersection of organic chemistry and medicinal research. Its complex structure is characterized by an imidazopurine core, making it a subject of extensive study for its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, the following steps are typically employed:

  • Formation of the Imidazopurine Core

    • Starting with suitable purine derivatives, the imidazole ring is fused through cyclization reactions.

    • Reactions often require strong bases like potassium tert-butoxide in an aprotic solvent.

  • Methylation and Oxidation

    • Methyl groups are introduced using methyl iodide in the presence of a base.

    • Oxidation to form the dioxo functionalities usually involves reagents like hydrogen peroxide under acidic conditions.

  • Formation of Propanoate Ester

    • Esterification with methanol and a catalyst such as sulfuric acid leads to the final compound.

Industrial Production Methods

For large-scale production, flow chemistry techniques and continuous processing are utilized to enhance yields and reduce reaction times. Automation and real-time monitoring also ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions typically target the imidazopurine core, potentially forming dihydro derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the core structure.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, nucleophiles like amines or thiols.

Major Products

  • Oxidation Products: : Alcohols, carboxylic acids.

  • Reduction Products: : Dihydro derivatives.

  • Substitution Products: : Varied depending on the nucleophile used, leading to functionalized imidazopurines.

Scientific Research Applications

Chemistry

This compound is valuable in studying reaction mechanisms and synthetic pathways due to its multifunctional nature.

Biology

Research explores its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases, due to its structural similarity to adenine derivatives.

Medicine

Its applications extend to antiviral and anticancer research, where it is investigated for its ability to disrupt critical biological pathways in pathogens and cancer cells.

Industry

The compound's unique properties are leveraged in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acid-binding proteins and enzymes. It mimics natural nucleotides, allowing it to inhibit enzyme activity by occupying active sites. This interaction disrupts normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Theobromine: : Another methylxanthine, but lacks the imidazopurine structure.

  • Caffeine: : Similar stimulant effects, but structurally distinct.

  • Adenosine: : Shares the purine core but differs in functional groups.

Uniqueness

Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity profiles. It combines aspects of both purine derivatives and imidazole-based compounds, offering a diverse range of applications and potential benefits.

Properties

IUPAC Name

methyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c1-8-7-19-10-11(15-13(19)16(8)2)17(3)14(22)18(12(10)21)6-5-9(20)23-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMSBLKUOYFCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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